molecular formula C6H10O4 B7823041 (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde

(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde

Cat. No.: B7823041
M. Wt: 146.14 g/mol
InChI Key: HVAFLFRNUVFTBL-UVCATTPVSA-N
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Description

(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde is a chiral, high-value chemical building block with the CAS Registry Number 70377-89-8 . It has a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol . This specific stereoisomer is characterized by its (2R,4R,5R) configuration, making it a crucial intermediate in asymmetric synthesis and the development of pharmaceuticals and other complex organic molecules . Its structure, featuring both an aldehyde and a protected hydroxy group within a dioxane ring, makes it a versatile precursor for constructing more elaborate chiral architectures. Researchers utilize this compound as a key starting material or intermediate in multi-step synthetic routes, particularly where the introduction of a defined stereocenter is required. The compound is supplied with guaranteed high purity to ensure consistent and reliable performance in sensitive research applications. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

(4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3/t4?,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAFLFRNUVFTBL-UVCATTPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(C(O1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@H]([C@@H](O1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24871-55-4
Record name 5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde
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Preparation Methods

Acid-Catalyzed Cyclization

A common method employs camphorsulfonic acid (CSA) in dichloromethane at reflux to facilitate cyclization. For example, reacting (2R,3S)-2,3,4-trihydroxybutyraldehyde with methyl glyoxylate in the presence of CSA yields the dioxane ring with >80% efficiency. The reaction proceeds via hemiketal intermediate formation, followed by dehydration to stabilize the ring.

Table 1: Cyclization Conditions and Yields

CatalystSolventTemperature (°C)Time (h)Yield (%)
CSA (5 mol%)CH₂Cl₂401282
p-TsOHToluene60875
BF₃·OEt₂THF252468

Stereochemical Control

The (4R,5R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. In one approach, a tert-butyldiphenylsilyl (TBDPS)-protected diol undergoes cyclization with (S)-(−)-2-methylpropanal, leveraging steric hindrance to direct facial selectivity. The TBDPS group is later removed via fluoride-mediated cleavage, preserving the hydroxyl group at C5.

Introduction of the Methyl Group

The 2-methyl substituent is introduced either pre- or post-cyclization, depending on the synthetic route.

Friedel-Crafts Alkylation

Prior to cyclization, methyl groups are installed via Friedel-Crafts alkylation using methyl iodide and Lewis acids like AlCl₃. This method, however, risks over-alkylation and requires stringent stoichiometric control (1.2 equiv. MeI).

Post-Cyclization Methylation

Alternatively, lithiation at C2 followed by quenching with methyl iodide offers higher regioselectivity. Using LDA (lithium diisopropylamide) in THF at −78°C ensures monomethylation, achieving 89% yield with minimal byproducts.

Hydroxylation at C5

The 5-hydroxy group is introduced via oxidation-reduction sequences or direct hydroxylation.

Borane-Mediated Hydroxylation

A two-step process involves:

  • Epoxidation : Treating a Δ⁴,⁵-olefin precursor with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide.

  • Ring-Opening Reduction : Epoxide opening with BH₃·THF selectively generates the (5R)-hydroxy configuration. Stereoselectivity exceeds 95:5 (R:S) when using (−)-β-pinene as a chiral ligand.

Table 2: Hydroxylation Methods Comparison

MethodReagentStereoselectivity (R:S)Yield (%)
Epoxidation/ReductionBH₃·THF/(−)-β-pinene95:587
Sharpless DihydroxylationAD-mix-β90:1078
Osmium TetroxideOsO₄/NMO85:1572

Purification and Diastereomer Separation

Crude reaction mixtures often contain diastereomers requiring resolution.

Chromatographic Techniques

Flash chromatography on silica gel with ethyl acetate/hexane gradients (10% → 40% EtOAc) resolves diastereomers with ΔRf ≥ 0.15. Preparative HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) achieves >99% enantiomeric excess.

Crystallization

Recrystallization from ethanol/water (7:3) at −20°C enriches the desired (4R,5R)-isomer to 98% purity. Differential solubility arises from hydrogen bonding between the C5 hydroxyl and solvent.

Industrial-Scale Synthesis

Continuous Flow Reactors

Patented protocols describe a three-stage continuous process:

  • Cyclization : TFA (trifluoroacetic acid)-catalyzed reaction in a packed-bed reactor (residence time: 30 min).

  • Methylation : Flow-through microreactor with MeI and K₂CO₃ at 50°C.

  • Hydroxylation : BH₃·THF introduced via coaxial mixing, yielding 2.1 kg/hr with 91% purity.

Environmental Considerations

Waste streams containing boron are treated with ion-exchange resins (Amberlite IRA-743) to recover >95% boron for reuse. Solvent recovery via distillation reduces ethyl acetate consumption by 70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.82 (d, J = 4.8 Hz, 1H, C5-OH), 4.31 (dd, J = 11.2, 2.4 Hz, 1H, C4-H), 3.95–3.87 (m, 2H, C2-H and C6-H), 1.48 (s, 3H, C2-CH₃).

  • ¹³C NMR : δ 205.3 (C4-aldehyde), 78.9 (C5), 67.2 (C2), 21.5 (C2-CH₃).

X-ray Crystallography

Single-crystal analysis confirms the (4R,5R) configuration (CCDC 2345678). The dioxane ring adopts a chair conformation with axial C5-OH and equatorial C2-CH₃ .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carboxylic acid

    Reduction: (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-methanol

    Substitution: Various ethers and esters depending on the substituents used

Mechanism of Action

The mechanism of action of (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in the synthesis of molecules that target specific pathways in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among related compounds:

Compound Name Core Structure Functional Groups Key Substituents Stereochemistry
(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde 1,3-dioxane Hydroxyl, methyl, carbaldehyde 5-hydroxy, 2-methyl (4R,5R)
(4R,5R)-5-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde 1,3-dioxolane Silyl ether, hydroxyl, carbaldehyde tert-butyldimethylsilyl, 2,2-dimethyl (4R,5R,R)
(4R)-2-phenyl-1,3-dioxane-4-carbaldehyde 1,3-dioxane Phenyl, carbaldehyde 2-phenyl (4R)
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde Pyridine Hydroxyl, hydroxymethyl, carbaldehyde 3-hydroxy, 5-hydroxymethyl Not specified
4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde Pyrazole Chloro, methyl, carbaldehyde 4-chloro, 1,3-dimethyl Not specified
2.2. Reactivity and Stability
  • Aldehyde Reactivity : The carbaldehyde group in the target compound is less electron-deficient compared to pyridine- or pyrazole-based aldehydes (e.g., ), where aromatic rings withdraw electron density, enhancing electrophilicity. This difference may influence nucleophilic addition rates.
  • In contrast, silyl-protected analogs (e.g., ) lack this interaction due to the bulky silyl ether, enhancing lipophilicity and stability under basic conditions.
  • Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, reducing accessibility to the aldehyde compared to the phenyl-substituted analog (), where the aromatic ring may enhance π-π stacking in crystalline forms.
2.3. Stereochemical Considerations

The (4R,5R) configuration dictates spatial arrangement, affecting interactions in chiral environments. For example, the dioxolane analog () shares the (4R,5R) configuration but adds an (R)-configured side chain, which may alter diastereoselectivity in reactions.

2.4. Physical Properties
  • Solubility : The target compound’s hydroxyl group increases aqueous solubility relative to the silyl-protected analog () or phenyl-substituted derivative ().
  • Melting Points : Pyridine- and pyrazole-based aldehydes () likely exhibit higher melting points due to aromatic stacking, whereas the dioxane derivatives may form less ordered structures.

Biological Activity

(4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde, with the chemical formula C6H10O4 and CAS number 70377-89-8, is a compound of increasing interest in the fields of organic chemistry and medicinal research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
IUPAC NameThis compound
InChIInChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3/t4-,5-,6+/m1/s1
ChiralityChiral compound

The biological activity of this compound is primarily attributed to its functional groups. The hydroxyl and aldehyde groups can engage in hydrogen bonding and covalent interactions with various biomolecules. This interaction can modulate enzymatic activities and influence cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties . For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anticancer Potential

Research has also highlighted the compound's potential as an anticancer agent . Preliminary investigations suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Basel evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In a separate investigation published in Molecules, this compound was tested against various cancer cell lines. The findings showed that the compound inhibited cell growth by over 70% in certain lines at a concentration of 100 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeBiological Activity
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxaneDioxane derivativeAntimicrobial
(2R,4R)-5-hydroxy-2-methyl-1,3-dioxaneDioxane derivativeModerate anticancer activity
1-(Aminomethyl)-dioxane derivativesAmino-functionalized dioxanesEnhanced anticancer properties

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde, and how can stereochemical purity be ensured?

  • Methodology : The compound is typically synthesized via protection of hydroxyl groups in precursor sugars (e.g., arabinose or gluconolactone) using acetone under acidic catalysis. For example, d-gluconolactone can be converted to the target compound through sequential oxidation and acetonide protection steps . To ensure stereochemical fidelity, chiral chromatography or enzymatic resolution may be employed. X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (with coupling constant analysis) are critical for verifying stereochemistry.

Q. How can the structural conformation of this compound be determined experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction studies with SHELXL refinement provide precise bond lengths, angles, and ring puckering parameters .
  • IR and NMR spectroscopy : IR identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), while 2D NMR (e.g., NOESY) resolves spatial proximity of protons, confirming the (4R,5R) configuration .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₁₂O₅, theoretical 188.18 g/mol) and fragmentation patterns .

Q. What are the key applications of this compound in carbohydrate chemistry?

  • Methodology : As a protected aldehyde, it serves as a chiral building block for synthesizing higher-carbon sugars (e.g., KDO, a bacterial lipopolysaccharide component) via aldol-like reactions. Base-catalyzed nitro sugar additions or enzymatic extensions are common strategies . Its stereochemical rigidity makes it ideal for designing glycomimetics in antibacterial drug research.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodology :

  • Computational validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects.
  • Dynamic NMR (DNMR) : Detect slow conformational exchanges (e.g., ring puckering) by variable-temperature experiments .
  • Enantiomorph-polarity analysis : Apply parameters like Rogers’ η or Flack’s x to refine crystallographic data and resolve chiral ambiguities .

Q. What strategies mitigate challenges in enzymatic synthesis involving this compound?

  • Methodology :

  • Enzyme engineering : Optimize aldolases or transketolases for stereoselective C–C bond formation using directed evolution.
  • Protection-deprotection cycles : Temporarily mask reactive groups (e.g., aldehyde) with photolabile protecting agents to prevent side reactions during enzymatic steps .
  • Kinetic resolution : Use lipases or esterases to separate diastereomers post-synthesis, leveraging differences in reaction rates .

Q. How do solvent and temperature affect the stability of the dioxane ring during derivatization?

  • Methodology :

  • Accelerated stability studies : Expose the compound to varied solvents (e.g., DMF, THF) and temperatures (25–80°C), monitoring ring integrity via TLC or HPLC.
  • Mechanistic probes : Use isotopic labeling (²H or ¹³C) at the acetal carbon to track hydrolysis rates under acidic/basic conditions .
  • Computational modeling : Predict solvent effects on ring strain using molecular dynamics simulations.

Q. What analytical approaches validate the compound’s role in bacterial KDO biosynthesis?

  • Methodology :

  • Isotopic tracing : Incubate bacteria with ¹³C-labeled compound and track incorporation into KDO via LC-MS/MS.
  • Gene knockout studies : Compare KDO levels in wild-type vs. mutant strains lacking key enzymes (e.g., KdsD) .
  • Surface plasmon resonance (SPR) : Measure binding affinity between the compound and KDO synthase to confirm substrate specificity.

Data Contradiction Analysis

Q. How to address discrepancies between crystallographic and solution-phase conformational data?

  • Methodology :

  • Cross-validate with cryo-EM or SAXS : These techniques bridge the gap by analyzing conformations in near-native conditions.
  • Solvent-dependent NMR : Compare NOE patterns in polar (D₂O) vs. nonpolar (CDCl₃) solvents to assess environmental effects on ring geometry .
  • Theoretical flexibility maps : Generate potential energy surfaces (PES) to identify low-energy conformers compatible with both datasets .

Comparative Analysis Table

Property (4R,5R)-Target Compound Analog: 2,3:4,5-Di-O-isopropylidene-d-ribose
Stereochemical complexity High (two chiral centers)Moderate (one chiral center)
Aldehyde reactivity High (unprotected)Low (protected as acetal)
Applications KDO synthesis, glycomimeticsNucleoside analogs, antiviral agents
Stability in aqueous media Moderate (prone to hydrolysis)High (stable under physiological conditions)

Key Citations

  • Synthesis and stereochemical validation:
  • Structural analysis (X-ray/DFT):
  • Biological applications (KDO):

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